

An In-depth Technical Guide to Biotin-D-Sulfoxide: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Biotin-D-Sulfoxide*

Cat. No.: *B8067910*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-D-Sulfoxide, a significant metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom in the thiophane ring of the biotin molecule. This guide provides a comprehensive overview of the physical and chemical properties of **Biotin-D-Sulfoxide**, tailored for professionals in research and drug development. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its synthesis, purification, and analysis, and a visualization of its role in biological pathways.

Physical and Chemical Properties

Biotin-D-Sulfoxide, also known as Biotin d-sulfoxide, is a sulfoxide derivative of biotin.^[1] It is a metabolite found in various biological systems and can be produced through the oxidation of biotin.^{[1][2]} The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to two diastereomers: **Biotin-d-sulfoxide** and Biotin-l-sulfoxide. This guide focuses on the d-sulfoxide form.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₄ S	PubChem
Molecular Weight	260.31 g/mol	PubChem
CAS Number	10406-89-0	PubChem
Appearance	Solid	MedChemExpress
Melting Point	238 °C (with some decomposition)	[2]
Solubility	Slightly soluble in Acetonitrile and DMSO.	[3]
Stability	Stable for ≥ 4 years when stored at -20°C.	

Experimental Protocols

Synthesis of Biotin-D-Sulfoxide from Biotin

This protocol is adapted from the method described by Melville (1954) for the oxidation of biotin.

Materials:

- D-Biotin
- Glacial Acetic Acid
- 30% Hydrogen Peroxide (H₂O₂)
- Ethanol
- Water

Procedure:

- Dissolve 1 gram of D-Biotin in 10 ml of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
- Cool the solution to room temperature.
- Slowly add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution with constant stirring. The reaction is exothermic and should be controlled.
- Allow the reaction mixture to stand at room temperature for 16-24 hours.
- After the reaction is complete, the solvent is removed under reduced pressure (in vacuo) to yield a residue.
- The residue, a mixture of biotin sulfoxide isomers and unreacted biotin, is then subjected to purification.

Purification of Biotin-D-Sulfoxide

Purification of **Biotin-D-Sulfoxide** from the reaction mixture can be achieved by fractional crystallization, as described by Melville (1954).

Procedure:

- Dissolve the crude residue from the synthesis step in a minimal amount of hot water.
- Allow the solution to cool slowly to room temperature. Biotin-l-sulfoxide is less soluble and will crystallize first.
- Filter the crystals of Biotin-l-sulfoxide.
- Concentrate the filtrate by evaporation of the solvent.
- Allow the concentrated filtrate to stand, which will induce the crystallization of **Biotin-D-Sulfoxide**.
- The resulting crystals of **Biotin-D-Sulfoxide** can be further purified by recrystallization from a mixture of water and ethanol.

Analytical Methods

HPLC is a common method for the analysis of biotin and its metabolites, including **Biotin-D-Sulfoxide**.

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm.
- Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Mass spectrometry can be used for the identification and quantification of **Biotin-D-Sulfoxide**.

Experimental Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Sample Preparation: The sample is typically introduced after separation by HPLC. The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate).

NMR spectroscopy is a powerful tool for the structural elucidation of **Biotin-D-Sulfoxide**.

Experimental Conditions (Example):

- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).
- Spectrometer: 400 MHz or higher.

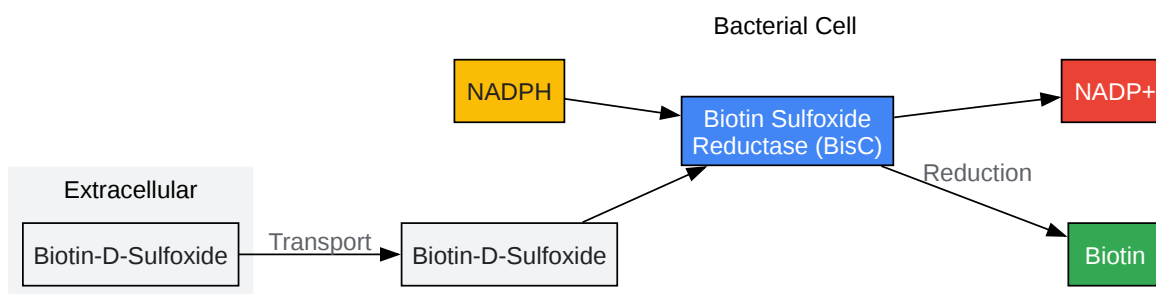
- Experiments: ^1H NMR, ^{13}C NMR, and 2D correlation experiments (e.g., COSY, HSQC) can be performed to assign the chemical shifts and confirm the structure.

Biological Role and Signaling Pathways

Biotin-D-Sulfoxide is a metabolite of biotin and can be enzymatically reduced back to biotin in some organisms. This reduction is particularly important in bacteria, where it serves as a salvage pathway for biotin.

Biotin Sulfoxide Reductase Pathway

In bacteria such as *Escherichia coli*, the enzyme Biotin Sulfoxide Reductase (BisC) catalyzes the reduction of **Biotin-D-Sulfoxide** to biotin. This pathway allows the bacteria to utilize oxidized forms of biotin from the environment.

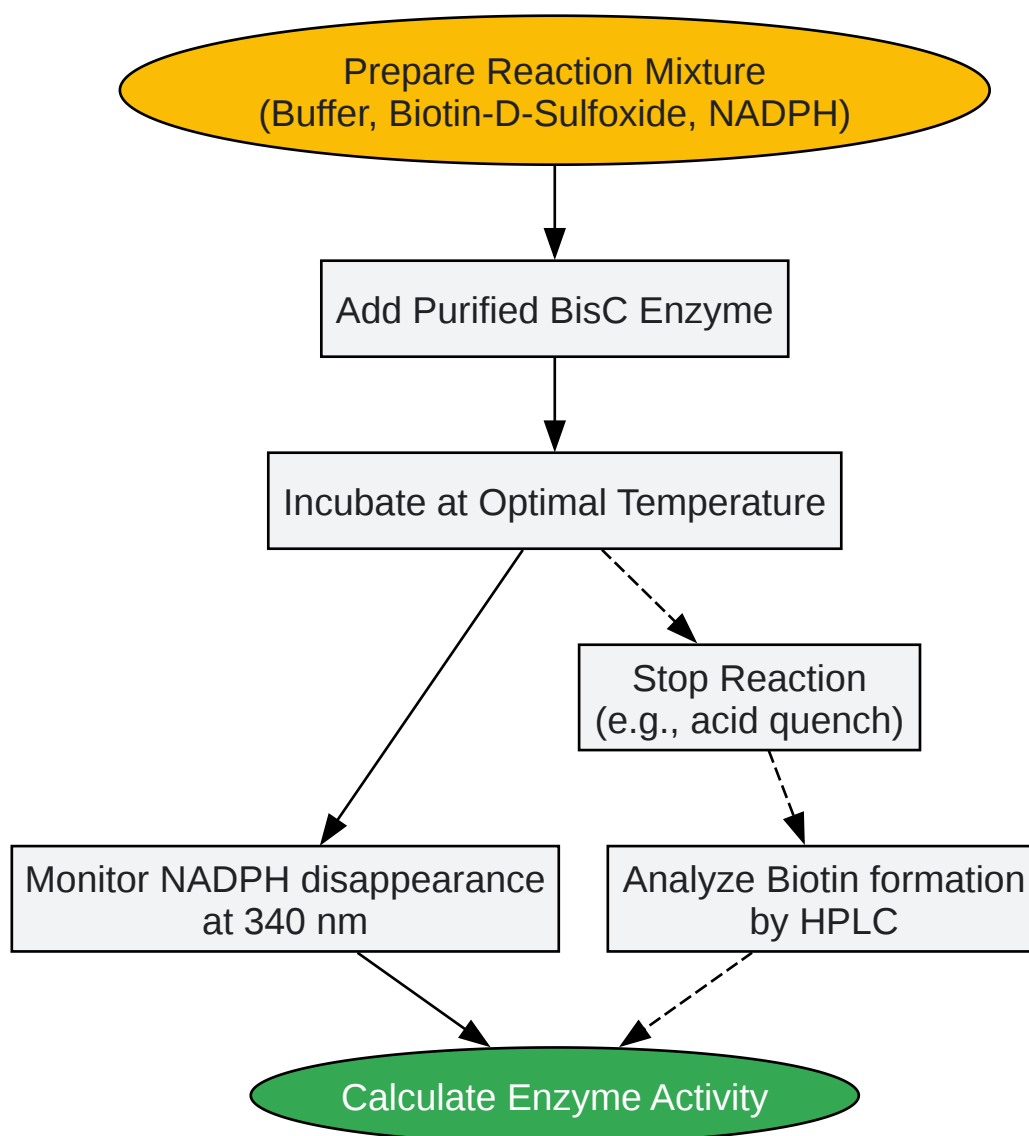


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Biotin Sulfoxide Reductase Pathway in Bacteria.

Experimental Workflow for Biotin Sulfoxide Reductase Activity Assay

The activity of Biotin Sulfoxide Reductase can be determined by monitoring the consumption of NADPH or the formation of biotin.



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Workflow for Biotin Sulfoxide Reductase Activity Assay.

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